4-bromo-3-fluoro-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide
Übersicht
Beschreibung
4-bromo-3-fluoro-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C13H7BrF4N2O and its molecular weight is 363.10 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.96779 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Bromo-3-fluoro-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by halogenated and trifluoromethyl groups, suggests diverse biological activities, particularly in the development of pharmaceutical agents. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and relevant case studies.
The chemical formula for this compound is C₁₃H₇BrF₄N₂O, with a molecular weight of 363.11 g/mol. The compound contains a benzamide backbone, which is known for its versatility in medicinal applications.
Research indicates that this compound interacts with various proteins and enzymes, potentially influencing several biological pathways. The presence of bromine and fluorine atoms may enhance its binding affinity to specific targets, making it a candidate for further investigation in drug development.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance:
- Cytotoxic Activity : The compound showed significant cytotoxic effects on HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer) cell lines at concentrations ranging from 5 to 10 µM .
- Inhibition of Enzymes : It has been observed to inhibit key enzymes involved in cancer progression, although specific IC50 values were not detailed in the available literature.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
Compound Name | Structural Features | Similarity Index |
---|---|---|
4-bromo-2-fluoro-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]benzamide | Contains a sulfonyl group | 0.85 |
4-bromo-3-fluoro-N-(pyridin-2-yl)benzamide | Lacks trifluoromethyl group | 0.78 |
4-bromo-N-(pyridin-2-yl)benzamide | Does not contain fluorine | 0.75 |
5-bromo-N-(pyridin-2-yl)benzamide | Different position of bromine | 0.73 |
The structural uniqueness of this compound may contribute to its enhanced biological activity compared to these similar compounds.
Case Studies
Several studies have explored the biological applications of similar benzamide derivatives:
- Anticancer Activity : A study on quinazoline derivatives indicated that modifications at specific positions could significantly enhance anticancer activity against various cell lines .
- Targeting Enzymatic Pathways : Research has shown that incorporating polar functional groups can improve aqueous solubility and metabolic stability, balancing efficacy and pharmacokinetics in drug design .
Eigenschaften
IUPAC Name |
4-bromo-3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF4N2O/c14-9-2-1-7(5-10(9)15)12(21)20-11-6-8(3-4-19-11)13(16,17)18/h1-6H,(H,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTXOESDDQQSAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=NC=CC(=C2)C(F)(F)F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180002 | |
Record name | 4-Bromo-3-fluoro-N-[4-(trifluoromethyl)-2-pyridinyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101180002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1419221-61-6 | |
Record name | 4-Bromo-3-fluoro-N-[4-(trifluoromethyl)-2-pyridinyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1419221-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-fluoro-N-[4-(trifluoromethyl)-2-pyridinyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101180002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.